![molecular formula C20H18F2N2O3 B2876863 3,4-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide CAS No. 1060184-15-7](/img/structure/B2876863.png)
3,4-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide
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Overview
Description
“3,4-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide” is a chemical compound with the molecular formula C20H18F2N2O3. It contains an indole nucleus, which is a common structure found in many bioactive compounds .
Synthesis Analysis
While specific synthesis information for this compound is not available, indole derivatives are often synthesized due to their wide range of biological activities . The synthesis of such compounds often involves electrophilic substitution, due to the excessive π-electrons delocalization in the indole ring .Molecular Structure Analysis
The compound contains an indole nucleus, which is aromatic in nature and has 10 π-electrons . This structure is found in many important synthetic drug molecules and binds with high affinity to multiple receptors .Scientific Research Applications
Antiviral Activity
Indole derivatives have been reported to possess antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . They showed inhibitory activity against influenza A and CoxB3 virus .
Anti-inflammatory Activity
Indole derivatives have also been found to have anti-inflammatory properties. They can be used in the treatment of conditions characterized by inflammation .
Anticancer Activity
Indole derivatives have been found to possess anticancer activity. They can inhibit the growth of cancer cells and can be used in the development of new anticancer drugs .
Anti-HIV Activity
Indole derivatives have been reported to have anti-HIV activity. They can inhibit the replication of HIV and can be used in the treatment of HIV/AIDS .
Antioxidant Activity
Indole derivatives have been found to possess antioxidant activity. They can neutralize harmful free radicals in the body and can be used in the prevention of diseases caused by oxidative stress .
Antimicrobial Activity
Indole derivatives have been reported to have antimicrobial activity. They can inhibit the growth of harmful microorganisms and can be used in the treatment of various infectious diseases .
Antitubercular Activity
Indole derivatives have been found to possess antitubercular activity. They can inhibit the growth of Mycobacterium tuberculosis and can be used in the treatment of tuberculosis .
Antidiabetic Activity
Indole derivatives have been found to possess antidiabetic activity. They can regulate blood glucose levels and can be used in the treatment of diabetes .
Mechanism of Action
Target of Action
The compound, also known as 3,4-difluoro-N-[1-(oxolane-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]benzamide, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets to modulate these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.
Result of Action
Given the diverse biological activities associated with indole derivatives , it can be inferred that this compound may have a wide range of molecular and cellular effects.
properties
IUPAC Name |
3,4-difluoro-N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F2N2O3/c21-15-6-4-13(10-16(15)22)19(25)23-14-5-3-12-7-8-24(17(12)11-14)20(26)18-2-1-9-27-18/h3-6,10-11,18H,1-2,7-9H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHAFEBYFSNJHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC(=C(C=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)benzamide |
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